molecular formula C18H22O2 B1663017 Tetrahydromagnolol CAS No. 20601-85-8

Tetrahydromagnolol

Numéro de catalogue: B1663017
Numéro CAS: 20601-85-8
Poids moléculaire: 270.4 g/mol
Clé InChI: OYAQUBKYAKSHOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le tétrahydromagnol est un composé bioactif dérivé du magnol, que l’on trouve dans l’écorce du magnolia officinal (Magnolia officinalis). Ce composé est connu pour sa capacité à activer les récepteurs cannabinoïdes, en particulier les récepteurs CB2, et a montré un potentiel dans diverses applications thérapeutiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du tétrahydromagnol implique généralement l’hydrogénation du magnol. Le processus commence par la bromation du biphényl-2,2’-diol pour obtenir le 5,5’-dibromo-biphényl-2,2’-diol. Cet intermédiaire est ensuite soumis à une O-protection, suivie d’une réaction avec le bromure d’allyle pour obtenir le magnol sous sa forme protégée. Enfin, des étapes de déprotection et d’hydrogénation sont effectuées pour produire du tétrahydromagnol .

Méthodes de production industrielle : La production industrielle de tétrahydromagnol suit des voies de synthèse similaires, mais est optimisée pour obtenir des rendements plus élevés et une rentabilité accrue. L’utilisation de l’hydrogénation haute pression et de techniques de purification avancées garantit la production de tétrahydromagnol de haute pureté adapté à diverses applications .

Analyse Des Réactions Chimiques

Functionalization for Structural Analogs

Tetrahydromagnolol undergoes alkyl chain and phenolic group modifications to explore structure-activity relationships (SAR):

Key Reactions

Reaction TypeConditions/ReagentsProduct/Outcome
Bromination Br₂, NaHCO₃, CHCl₃2-Bromo-4-alkylphenol intermediates (e.g., 21–29 ) for subsequent coupling .
Methylation CH₃I, NaOH, phase-transfer catalystMethoxy derivatives (e.g., 30–32 ) to modulate receptor binding .
Demethylation BBr₃, CH₂Cl₂Regeneration of phenolic groups for further functionalization .

Derivatization Highlights

  • Compound 61a : 2-(2-methoxy-5-propyl-phenyl)-4-hexylphenol, a dual CB1/CB2 agonist with KiK_i values of 0.00957 µM (CB1) and 0.0238 µM (CB2) .

  • Compound 60 : CB2-selective partial agonist (KiK_i: 0.362 µM for CB1 vs. 0.0238 µM for CB2) .

Metabolic Transformation

In vivo, this compound is further metabolized via:

  • Hydroxylation : Bacterial enzymes introduce hydroxy groups, forming derivatives like trans-isomagnolol (8 ) .

  • Glucuronidation/Sulfation : Phase II metabolism enhances water solubility for excretion .

Structural Insights from Docking Studies

Modifications to this compound’s alkyl chains and phenolic groups significantly impact receptor interactions:

  • Methoxy Substitution : Enhances CB1 affinity (e.g., 4a vs. 4 : ΔG = −76.78 vs. −71.06 kcal/mol) .

  • Hydrophobic Interactions : Propyl/pentyl chains align with CB1/CB2 hydrophobic pockets (e.g., Phe200 in CB1) .

Table 1: Selected Synthetic Derivatives and Affinities

CompoundR₁R₂CB1 KiK_i (µM)CB2 KiK_i (µM)
7 -OH-C₃H₇0.171.81
61a -OCH₃-C₆H₁₃0.009570.0238
60 -OH-C₅H₁₁0.3620.0238

Table 2: Key Metabolic Pathways

PathwayEnzymes InvolvedMajor Metabolites
HydrogenationBacterial reductasestrans-Isomagnolol (8 )
HydroxylationHepatic CYP450Dihydroxy-tetrahydromagnolol
ConjugationUGTs/SULTsGlucuronides, Sulfates

Applications De Recherche Scientifique

Tetrahydromagnolol, a major metabolite of magnolol, has demonstrated a profile similar to its parent compound but with considerably higher potency . Research indicates this compound's potential therapeutic applications, particularly related to its interaction with cannabinoid receptors and its effects on brain health .

Scientific Research Applications

CB Receptor Activity: this compound exhibits CB2-selectivity, acting as a partial agonist at CB2 receptors (EC50 = 0.170 μM) and a full agonist at CB1 receptors . It is almost 20-fold more potent than magnolol at CB2 receptors in cAMP assays .

GPR55 Antagonist: this compound has been found to be a moderately potent GPR55 antagonist ( KB = 13.3 μM) . This suggests it could serve as a lead structure for developing potent and selective GPR55 antagonists .

Data Table

The following table summarizes the activities of magnolol metabolites at cannabinoid receptors :

CompoundCB1 (Ki, µM)CB2 (Ki, µM)GPR55 (KB, µM)
This compound (7)2.26 ± 0.890.416 ± 0.08913.3 ± 2.0
CP55,940 (5)0.00128 ± 0.000440.00142 ± 0.000751.89 ± 0.97
Rimonabant (6)0.0126 ± 0.00390.900 ± 0.320ND

Potential Therapeutic Applications

  • Neuroprotection: Preservation of Na+/K+ ATPase activity suggests neuroprotective effects in ischemic injury and neurodegeneration .
  • Anxiolytic and Anticonvulsant Effects: Modulation of GABAA receptors indicates potential anxiolytic and anticonvulsant effects .
  • Cognitive Impairment and Oxidative Stress: Prevention of glucose and ROS-mediated damage suggests benefits for diabetes-related cognitive impairment and oxidative stress .
  • Alzheimer's Disease: Anti-inflammatory and antiamyloidogenic effects indicate potential in treating Alzheimer's disease and memory deficits .
  • Epilepsy and Neurodegenerative Disorders: Reduction of excitotoxicity and glutamatergic signaling suggests applications for epilepsy, seizures, and neurodegenerative disorders .

Case Studies and Research Findings

  • Magnolia Bark Extract and CB Receptors: The interaction of magnolia bark extract, magnolol, and its metabolites with CB receptors provides a potential mechanism for their known effects on brain health and stress relief .
  • This compound as a Potent Metabolite: this compound is a more potent partial CB2 agonist than magnolol and also shows CB2 selectivity . Partial CB1 and CB2 receptor agonists have reduced inflammation-associated hyperalgesia and possess antiallodynic effects in animal models .
  • Structure-Activity Relationships: Studies have investigated the structure-activity relationships of (tetrahydro)magnolol analogs, with variations of the alkyl chains and the phenolic groups to improve potency .
  • Further Research Needed: Pharmacokinetic studies are necessary to corroborate these findings and explore the therapeutic potential of these compounds as neurotrophic natural products and nootropics . Such studies will help elucidate the absorption, distribution, metabolism, and excretion of magnolol and its metabolites, providing insights into their bioavailability and potential therapeutic applications .

Mécanisme D'action

Le tétrahydromagnol exerce ses effets principalement par l’activation des récepteurs cannabinoïdes, en particulier les récepteurs CB2. Il agit comme un agoniste à ces récepteurs, conduisant à divers effets en aval tels que l’inhibition de l’accumulation d’AMPc et la modulation de la libération de neurotransmetteurs. De plus, le tétrahydromagnol agit comme un antagoniste aux récepteurs GPR55, contribuant ainsi davantage à ses activités biologiques .

Composés similaires :

    Magnol : Le composé parent à partir duquel le tétrahydromagnol est dérivé. Il active également les récepteurs cannabinoïdes mais avec une puissance inférieure.

    Honokiol : Un autre composé bioactif trouvé dans le magnolia officinal, connu pour ses propriétés anti-inflammatoires et anxiolytiques.

    2-(2-Hydroxy-5-propylphényl)-4-pentylphénol : Un analogue synthétique à haute sélectivité pour les récepteurs CB2

Unicité : Le tétrahydromagnol est unique en raison de sa haute sélectivité et de sa puissance pour les récepteurs CB2 par rapport à son composé parent, le magnol, et à d’autres composés similaires. Cette sélectivité en fait un candidat prometteur pour les applications thérapeutiques ciblant les récepteurs CB2 .

Comparaison Avec Des Composés Similaires

    Magnolol: The parent compound from which tetrahydromagnolol is derived. It also activates cannabinoid receptors but with lower potency.

    Honokiol: Another bioactive compound found in Magnolia officinalis, known for its anti-inflammatory and anxiolytic properties.

    2-(2-Hydroxy-5-propylphenyl)-4-pentylphenol: A synthetic analog with high selectivity for CB2 receptors

Uniqueness: this compound is unique due to its high selectivity and potency for CB2 receptors compared to its parent compound magnolol and other similar compounds. This selectivity makes it a promising candidate for therapeutic applications targeting CB2 receptors .

Activité Biologique

Tetrahydromagnolol (THM), a metabolite of magnolol derived from the bark of Magnolia officinalis, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.

THM is formed through the metabolism of magnolol, which undergoes reduction processes in the body. It is characterized by enhanced potency at cannabinoid receptors compared to its parent compound. Specifically, THM has been shown to be a selective partial agonist at the CB2 receptor with an EC50 value of 0.170 μM, making it approximately 19 times more potent than magnolol in this regard .

Biological Activities

The biological activities of THM can be categorized into several key areas:

  • Cannabinoid Receptor Activation : THM activates cannabinoid receptors, particularly CB2, which is implicated in anti-inflammatory and analgesic effects. It also acts as an antagonist at GPR55, a receptor associated with various physiological processes .
  • Anti-inflammatory Effects : Research indicates that THM exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK .
  • Antioxidant Activity : THM's antioxidant capabilities contribute to its protective effects against oxidative stress, which is linked to various chronic diseases. This activity is partly mediated through the activation of Nrf2/HO-1 pathways .
  • Antimicrobial Properties : Like magnolol, THM has shown antimicrobial effects against a range of pathogens, suggesting its potential utility in treating infections .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
Cannabinoid AgonismPartial agonist at CB2 receptors
Anti-inflammatoryInhibition of NF-κB and MAPK pathways
AntioxidantActivation of Nrf2/HO-1 pathway
AntimicrobialInhibition of bacterial growth

Case Study: Anti-inflammatory Effects in Animal Models

In a study conducted on male Sprague Dawley rats, THM was administered via intraperitoneal injection at doses ranging from 5 to 20 mg/kg. The results indicated a significant reduction in inflammatory markers and improved histopathological outcomes in models of acute lung injury. The study highlighted the ability of THM to ameliorate neutrophil infiltration and reactive oxygen species production .

Propriétés

IUPAC Name

2-(2-hydroxy-5-propylphenyl)-4-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAQUBKYAKSHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415784
Record name 2-(2-hydroxy-5-propylphenyl)-4-propylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20601-85-8
Record name 2-(2-hydroxy-5-propylphenyl)-4-propylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydromagnolol
Reactant of Route 2
Tetrahydromagnolol
Reactant of Route 3
Tetrahydromagnolol
Reactant of Route 4
Tetrahydromagnolol
Reactant of Route 5
Reactant of Route 5
Tetrahydromagnolol
Reactant of Route 6
Tetrahydromagnolol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.